molecular formula C8H7FO3 B6326180 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde CAS No. 1427328-29-7

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B6326180
CAS No.: 1427328-29-7
M. Wt: 170.14 g/mol
InChI Key: JACJHSOKFCSGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a fluorinated aromatic aldehyde, characterized by the presence of fluorine, hydroxyl, and methoxy groups attached to a benzaldehyde core.

Preparation Methods

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the preparation from 4-bromo-3-fluoroanisole. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-fluoro-6-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the hydroxyl and methoxy groups can influence its solubility and reactivity.

Comparison with Similar Compounds

2-Fluoro-6-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

    2-Fluoro-4-methoxybenzaldehyde: Lacks the hydroxyl group, which can affect its reactivity and biological activity.

    2-Fluoro-6-methoxybenzaldehyde: Lacks the hydroxyl group, similar to 2-fluoro-4-methoxybenzaldehyde, but with different substitution patterns.

    2,4-Dihydroxy-6-methylbenzaldehyde: Contains hydroxyl groups but lacks the fluorine atom, leading to different chemical and biological properties

Properties

IUPAC Name

2-fluoro-6-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACJHSOKFCSGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.